11-[(5Z)-5-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid
Description
11-[(5Z)-5-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid is a complex organic compound with a unique structure that combines elements of indole, thiazolidine, and undecanoic acid
Properties
Molecular Formula |
C25H30N2O4S2 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
11-[(5Z)-4-oxo-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C25H30N2O4S2/c1-2-16-26-19-14-11-10-13-18(19)21(23(26)30)22-24(31)27(25(32)33-22)17-12-8-6-4-3-5-7-9-15-20(28)29/h2,10-11,13-14H,1,3-9,12,15-17H2,(H,28,29)/b22-21- |
InChI Key |
BLPMQWHTHDLDBR-DQRAZIAOSA-N |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(5Z)-5-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the thiazolidine ring. The final step involves the attachment of the undecanoic acid chain.
Indole Derivative Formation: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazolidine Ring Formation: The thiazolidine ring is formed by reacting the indole derivative with a thioamide in the presence of a base.
Attachment of Undecanoic Acid: The final step involves esterification or amidation reactions to attach the undecanoic acid chain to the thiazolidine-indole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazolidine rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 11-[(5Z)-5-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid can be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is of interest for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for therapeutic applications.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-[(5Z)-5-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
11-[(5Z)-5-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]decanoic acid: Similar structure but with a shorter alkyl chain.
11-[(5Z)-5-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]dodecanoic acid: Similar structure but with a longer alkyl chain.
11-[(5Z)-5-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]octanoic acid: Similar structure but with a shorter alkyl chain.
Uniqueness
The uniqueness of 11-[(5Z)-5-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid lies in its specific combination of functional groups and the length of its alkyl chain. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
11-[(5Z)-5-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid is a complex organic compound notable for its diverse biological activities. Its unique structure incorporates an undecanoic acid backbone, a thiazolidinone ring, and an indole moiety, which contribute to its potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 458.66 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Indole Moiety | Contributes to biological activity and reactivity |
| Thiazolidinone Ring | Involved in various biological interactions |
| Undecanoic Acid Backbone | Enhances lipid solubility and potential bioavailability |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study found that derivatives containing thiazolidinone structures demonstrated potent antibacterial and antifungal activities against various pathogens, outperforming standard reference drugs .
Key Findings:
- Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.56 to 4.17 μM against Bacillus cereus, Staphylococcus aureus, and Listeria monocytogenes.
- The efficacy of these compounds in inhibiting biofilm formation was also noted, which is crucial for combating chronic infections .
Anticancer Activity
Preliminary investigations have shown that the compound possesses anticancer properties. Similar thiazolidinone derivatives have been reported to induce apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways .
Case Study:
A study involving thiazolidinone derivatives revealed that these compounds could inhibit the proliferation of HeLa cells (cervical cancer) with IC50 values indicating significant cytotoxicity. The mechanisms involved were linked to the activation of apoptotic pathways .
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. Studies have highlighted similar compounds' ability to inhibit various enzymes, including proteases and kinases involved in cancer progression and bacterial virulence .
Notable Enzyme Targets:
- Protease Inhibitors : Inhibition of anthrax lethal factor.
- Kinase Inhibitors : Targeting PIM kinase and PI3Kα pathways.
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step organic synthesis techniques that focus on the careful assembly of its complex structure . Interaction studies are essential for understanding how this compound engages with biological targets.
Synthesis Steps:
- Preparation of indole intermediates.
- Formation of thiazolidinone structures.
- Coupling reactions to form the final undecanoic acid derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
